2-Bromoheptane
Overview
Description
Synthesis Analysis
2-Bromoheptane can be synthesized through various methods. One such method involves the use of sodium or potassium hydroxide in ethanol, under reflux conditions . Another method involves the use of potassium tert-butoxide .Molecular Structure Analysis
The molecular structure of 2-Bromoheptane consists of a seven-carbon chain (heptane) with a bromine atom attached to the second carbon atom . The structure can be represented as CH3CH2CH2CH2CH2CHBrCH3 .Chemical Reactions Analysis
2-Bromoheptane undergoes dehydrohalogenation, which is an elimination reaction . In this reaction, a base removes a proton from the β carbon atom, leading to the formation of a double bond and the loss of a bromide ion .Physical And Chemical Properties Analysis
2-Bromoheptane is a liquid at room temperature with a density of 1.142 g/mL at 25 °C . It has a boiling point of 64-66 °C/21 mmHg . The refractive index is 1.447 .Scientific Research Applications
Glutathione Depletion Studies
2-Bromoheptane has been studied for its effects on intracellular glutathione (GSH) levels. In a study conducted by Khan and O'Brien (1991), it was found that treatment of cells with 2-Bromoheptane depleted cellular GSH levels without causing cytotoxicity. The extent of GSH depletion was directly proportional to the concentration of 2-Bromoheptane, making it useful for studying the role of GSH in modulating xenobiotic cytotoxicity (Khan & O'Brien, 1991).
Self-Assembly on Graphite
Florio et al. (2008) investigated the structural properties of self-assembled monolayers of short 1-bromoalkanes, including 2-Bromoheptane, on graphite. They found that 1-bromoheptane shows a head-to-head 60° ± 3° lamella-molecular backbone pattern, packing in a herringbone structure. This research provides insight into the odd/even chain-length alternation in monolayer morphologies of 1-bromoalkanes (Florio et al., 2008).
Nucleophile Exchange Reactions
Hahn (1997) demonstrated the use of bromoheptane in bromide-chloride exchange reactions. The study focused on the effects of temperature, catalyst, concentration, and substrate structure on reaction rates and chemoselectivity, providing valuable information for organic synthesis and catalysis research (Hahn, 1997).
Quantum Chemical Studies
A study by Miroshnichenko (1998) used the MNDO method to examine the reaction of bromine and 1-heptene, demonstrating that the formation of 1,2-dibromoheptane is energetically favored over 1-bromo-2-heptene. This research provides insights into the catalytic effects of (H2O)nHBr associates in bromination reactions (Miroshnichenko, 1998).
Physical Properties Analysis
Studies have been conducted to measure the density and viscosity of 1-bromoheptane across different temperatures. Bolotnikov et al. (2007) and Ryshkova et al. (2020) provided extensive data on these physical properties, contributing to the understanding of 1-bromoalkanes' behavior under varying conditions (Bolotnikov et al., 2007); (Ryshkova et al., 2020).
Safety And Hazards
properties
IUPAC Name |
2-bromoheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15Br/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLAUCEOFCOXKNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40870921 | |
Record name | Heptane, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromoheptane | |
CAS RN |
1974-04-5 | |
Record name | 2-Bromoheptane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1974-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Heptane, 2-bromo- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001974045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-BROMOHEPTANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11768 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Heptane, 2-bromo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptane, 2-bromo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40870921 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromoheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.205 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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